molecular formula C4H5ClF3NO B068298 2-chloro-N-(2,2,2-trifluoroethyl)acetamide CAS No. 170655-44-4

2-chloro-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B068298
CAS No.: 170655-44-4
M. Wt: 175.54 g/mol
InChI Key: IRIXZMVHMMALGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps :

    Reaction of Dichloroacetic Acid with 2,2,2-Trifluoroethanol:

    Reaction with Ammonia:

Industrial Production Methods: Industrial production methods for this compound generally follow the same synthetic route but are optimized for large-scale production. This involves precise control of reaction conditions, such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted acetamides can be formed.

    Hydrolysis Products: Acetic acid derivatives and trifluoroethylamine.

Scientific Research Applications

2-Chloro-N-(2,2,2-trifluoroethyl)acetamide is widely used in scientific research due to its versatility as an intermediate . Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide involves its reactivity with nucleophiles due to the presence of the electrophilic carbonyl carbon and the electron-withdrawing trifluoroethyl group. This makes it a valuable intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Comparison with Similar Compounds

  • 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide
  • 2-Chloro-N-(2,2,2-trifluoroethyl)propionamide
  • 2-Chloro-N-(2,2,2-trifluoroethyl)butyramide

Comparison:

  • Uniqueness: The presence of the trifluoroethyl group in this compound imparts unique chemical properties, such as increased electrophilicity and stability, compared to similar compounds without the trifluoroethyl group.
  • Reactivity: The trifluoroethyl group enhances the compound’s reactivity towards nucleophiles, making it a more versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-N-(2,2,2-trifluoroethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClF3NO/c5-1-3(10)9-2-4(6,7)8/h1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIXZMVHMMALGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368294
Record name 2-chloro-N-(2,2,2-trifluoroethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170655-44-4
Record name 2-chloro-N-(2,2,2-trifluoroethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2,2,2-trifluoroethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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